molecular formula C23H21BrN4O4 B2659818 [2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1224001-27-7

[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2659818
M. Wt: 497.349
InChI Key: AESNKHUYMPKBFA-UHFFFAOYSA-N
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Description

[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C23H21BrN4O4 and its molecular weight is 497.349. The purity is usually 95%.
BenchChem offers high-quality [2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is [2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid, which is then converted to the second intermediate, [2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate, through a copper-catalyzed azide-alkyne cycloaddition reaction. The final product is obtained by esterification of the second intermediate with methanol and HCl gas.

Starting Materials
2-methoxybenzaldehyde, 2-bromoacetophenone, methylamine, acetic anhydride, copper sulfate, sodium ascorbate, sodium azide, 4-bromo-3-methylphenylboronic acid, sodium hydroxide, methyl iodide, triethylamine, 1,2,3-triazole-4-carboxylic acid, thionyl chloride, methanol, HCl gas

Reaction
Step 1: Synthesis of 2-(2-methoxyphenyl)-2-hydroxyacetaldehyde from 2-methoxybenzaldehyde and methylamine, Step 2: Synthesis of [2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid from 2-(2-methoxyphenyl)-2-hydroxyacetaldehyde and 2-bromoacetophenone, Step 3: Synthesis of [2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate from [2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid and 4-bromo-3-methylphenylboronic acid through copper-catalyzed azide-alkyne cycloaddition reaction, Step 4: Esterification of [2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate with methanol and HCl gas to obtain the final product, [2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

properties

IUPAC Name

[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN4O4/c1-13-11-16(9-10-18(13)24)28-14(2)21(26-27-28)23(29)31-12-19-15(3)32-22(25-19)17-7-5-6-8-20(17)30-4/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESNKHUYMPKBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4OC)C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

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